molecular formula C12H12BrF3N2O2 B6430797 1-{3-[(3-bromopyridin-2-yl)oxy]pyrrolidin-1-yl}-3,3,3-trifluoropropan-1-one CAS No. 1904096-47-4

1-{3-[(3-bromopyridin-2-yl)oxy]pyrrolidin-1-yl}-3,3,3-trifluoropropan-1-one

Cat. No.: B6430797
CAS No.: 1904096-47-4
M. Wt: 353.13 g/mol
InChI Key: XVGCOPGCZYYUMA-UHFFFAOYSA-N
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Description

1-{3-[(3-Bromopyridin-2-yl)oxy]pyrrolidin-1-yl}-3,3,3-trifluoropropan-1-one is a synthetic pyrrolidine derivative featuring a trifluoromethyl ketone group at the 1-position of the pyrrolidine ring and a 3-bromopyridin-2-yloxy substituent at the 3-position. This compound combines a heterocyclic pyrrolidine scaffold with halogenated pyridine and fluorinated ketone moieties, which are often associated with enhanced metabolic stability and bioactivity in medicinal chemistry .

The structural complexity of this compound positions it as a candidate for drug discovery, particularly in targeting kinase pathways or protein-protein interactions, as seen in structurally related molecules like NC-MYF-03-69 () and Futibatinib ().

Properties

IUPAC Name

1-[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-3,3,3-trifluoropropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrF3N2O2/c13-9-2-1-4-17-11(9)20-8-3-5-18(7-8)10(19)6-12(14,15)16/h1-2,4,8H,3,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVGCOPGCZYYUMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=CC=N2)Br)C(=O)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Scientific Research Applications

1-{3-[(3-bromopyridin-2-yl)oxy]pyrrolidin-1-yl}-3,3,3-trifluoropropan-1-one is used extensively in scientific research due to its multifaceted applications:

  • Chemistry: : Its reactivity and unique structure make it a valuable building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals.

  • Biology: : It serves as a probe in the study of biological pathways, leveraging its trifluoromethyl group for enhanced bioavailability and stability.

  • Medicine: : Investigations into its potential as an inhibitor of specific enzymes and proteins have shown promise in therapeutic applications.

  • Industry: : The compound is used in the synthesis of agrochemicals and materials science for creating polymers with unique properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets:

  • Molecular Targets and Pathways: : It binds to active sites of enzymes, disrupting their normal function. For instance, in biological studies, it may inhibit the activity of enzymes involved in metabolic pathways, thereby elucidating the role of those enzymes in health and disease.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related compounds, highlighting key differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Features/Applications Source
Target Compound C₁₃H₁₁BrF₃N₂O₂* Pyrrolidine with 3-bromopyridin-2-yloxy (position 3) and 3,3,3-trifluoropropan-1-one (position 1) ~363.1 (estimated) Potential kinase inhibition or protein interaction modulator (inferred) -
1-(3-Chlorophenyl)-3,3,3-trifluoropropan-1-one C₁₀H₇ClF₃O Trifluoropropanone linked to 3-chlorophenyl 232.61 Fragment for fluorinated drug design
NC-MYF-03-69 C₂₃H₂₁F₃N₆O₂ Pyrrolidine with pyridin-3-yl triazole and 4-(trifluoromethyl)benzyloxy groups 494.45 Covalent disruptor of YAP-TEAD association (anticancer)
(E)-1-[3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3-(dimethylamino)prop-2-en-1-one C₁₈H₁₃ClF₃N₂O₂ Pyridinyloxy-phenyl with dimethylamino propenone chain 393.76 Bioactive scaffold (specific activity undetermined)
Futibatinib (TAS-120) C₂₂H₂₂N₆O₃ Pyrrolidine linked to pyrazolo[3,4-d]pyrimidine and alkynyl groups 418.45 FGFR1–4 kinase inhibitor (approved for cholangiocarcinoma)

*Estimated based on structural analysis.

Structural and Functional Insights:

Trifluoropropanone Derivatives: The target compound shares the 3,3,3-trifluoropropan-1-one group with 1-(3-chlorophenyl)-3,3,3-trifluoropropan-1-one (). This moiety enhances electrophilicity and metabolic stability, making it valuable in fluorinated drug design. However, the target compound’s pyrrolidine core may improve target binding compared to the simpler phenyl analog .

While NC-MYF-03-69 disrupts YAP-TEAD interactions via a triazole linker and trifluoromethylbenzyloxy group, the target compound’s bromopyridinyloxy group may offer distinct electronic or steric effects for modulating protein interactions .

Halogenated Pyridine Modifications: The (E)-propenone compound in features a chloro-trifluoromethylpyridinyloxy substituent, analogous to the target compound’s bromopyridinyloxy group. Such halogenated pyridines are common in agrochemicals and pharmaceuticals due to their bioisosteric properties and resistance to oxidative metabolism .

Challenges and Opportunities:

  • Limited data on the target compound’s specific activity necessitate further biological evaluation.
  • The bromopyridine moiety may allow for further derivatization (e.g., cross-coupling reactions) to optimize pharmacokinetic properties .

Biological Activity

1-{3-[(3-bromopyridin-2-yl)oxy]pyrrolidin-1-yl}-3,3,3-trifluoropropan-1-one, also known as Compound X, is a synthetic organic molecule characterized by its complex structure, which includes a pyrrolidine ring, a bromopyridine moiety, and a trifluoropropanone group. This compound has garnered attention in medicinal chemistry for its potential pharmacological properties.

  • Molecular Formula : C18H19BrN2O2
  • Molecular Weight : 375.3 g/mol
  • IUPAC Name : 1-[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-2-(3-methylphenyl)ethanone

Synthesis

The synthesis of Compound X can be achieved through established methods involving chemodivergent approaches. For example, it can be synthesized from α-bromoketones and 2-aminopyridines under specific reaction conditions. Techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the compound's structure.

Pharmacological Properties

Research indicates that Compound X exhibits a range of biological activities:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Preliminary studies suggest potential activity against cancer cell lines, likely due to its ability to interact with specific biological targets.
  • Neuroactive Effects : Compounds containing pyrrolidine rings are often investigated for neuroactive properties, indicating possible applications in treating neurological disorders.

The biological activity of Compound X is typically evaluated through bioassays that assess its efficacy against specific targets or pathways in living organisms. The presence of halogen atoms and heteroatoms in its structure suggests unique reactivity and interactions with biological systems.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

Compound Name Structural Features Notable Biological Activity
3-BromopyridineBromine-substituted pyridineAntimicrobial, anticancer
Pyrrolidine DerivativesContain pyrrolidine ringNeuroactive properties
Difluorophenyl CompoundsFluorinated phenyl groupsAntitumor activity

These findings indicate that the unique combination of structural features in Compound X may confer distinct pharmacological profiles compared to other similar compounds.

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